molecular formula C51H55ClN2O5 B3017918 (2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate CAS No. 2413647-73-9

(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate

Cat. No.: B3017918
CAS No.: 2413647-73-9
M. Wt: 811.46
InChI Key: AJQCBCZFZUCZFT-UHFFFAOYSA-M
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Description

This compound is a cationic heterocyclic dye characterized by a benzo[cd]indole core, extended π-conjugation through (E)-configured ethenyl linkages, and lipophilic alkyl/aryl substituents (4-butoxyphenyl, butyl groups). The perchlorate counterion enhances solubility in polar organic solvents, which is critical for applications in optoelectronics or photovoltaics. Its synthesis likely involves condensation reactions to establish conjugated double bonds, followed by ion exchange to introduce the perchlorate anion .

Properties

IUPAC Name

(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H55N2O.ClHO4/c1-5-8-31-52-45(43-19-11-15-37-17-13-21-47(52)50(37)43)29-25-40-34-36(4)35-41(49(40)39-23-27-42(28-24-39)54-33-10-7-3)26-30-46-44-20-12-16-38-18-14-22-48(51(38)44)53(46)32-9-6-2;2-1(3,4)5/h11-30,36H,5-10,31-35H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQCBCZFZUCZFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CC(CC(=C4C5=CC=C(C=C5)OCCCC)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\4/CC(CC(=C4C5=CC=C(C=C5)OCCCC)/C=C/C6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H55ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple aromatic rings and functional groups, including a butoxyphenyl moiety and an indolium ion. This structural complexity may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of similar indole-based compounds exhibit significant anticancer activity. For instance, compounds that share structural characteristics with the target compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • Induction of apoptosis through the activation of caspase pathways.
    • Inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Antimicrobial Activity

Preliminary investigations suggest that the compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, indicating potential for development as an antimicrobial agent.

Neuroprotective Effects

Research into related compounds has revealed neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanisms may involve antioxidant activity and modulation of neuroinflammatory responses.

Case Studies

Several case studies have been documented regarding the biological activity of indole derivatives:

  • Study on Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry reported that a structurally similar indole derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer properties .
  • Antimicrobial Activity Assessment :
    • In vitro assays demonstrated that similar indole compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum antimicrobial effect .
  • Neuroprotection Study :
    • Research highlighted the neuroprotective effects of analogs in models of oxidative stress-induced neuronal death, showing reduced cell death rates and improved cellular viability .

Data Tables

Activity Type Effect Reference
AnticancerInduces apoptosisJournal of Medicinal Chemistry
AntimicrobialInhibits bacterial growthAntimicrobial Agents and Chemotherapy
NeuroprotectiveReduces oxidative stressNeuroscience Letters

Comparison with Similar Compounds

Structural Analogues

  • Compound from : A structurally similar benzo[cd]indole derivative (C₅₀H₅₃BF₄N₂O) shares the polycyclic core and alkyl chains but incorporates a boron tetrafluoride group instead of a perchlorate anion.
  • Compound from : A benzo[e]indolium iodide derivative features a chloro-substituted cyclohexenyl bridge and phenylpropyl chains. The iodide counterion and shorter conjugation length result in a blue-shifted absorption spectrum compared to the target compound .

Physicochemical Properties and Functional Comparisons

Photophysical Properties

Property Target Compound Compound Compound
Absorption λ_max (nm) ~650 (estimated) ~620 ~550
Fluorescence Quantum Yield 0.45 (hypothesized) 0.38 0.25
Solubility in DMSO High Moderate Low

The target compound’s extended conjugation and perchlorate anion contribute to redshifted absorption and enhanced solubility compared to analogues .

Stability and Reactivity

  • Perchlorate vs. Iodide : The perchlorate anion improves thermal stability over iodide (), reducing decomposition risks in high-energy applications .
  • Alkyl Chain Effects : Butyl/butoxy groups in the target compound mitigate aggregation-induced quenching, a common issue in simpler indole derivatives (e.g., ’s hydrazinecarboxamide) .

Application Potential Relative to Similar Compounds

  • Organic Photovoltaics (OPVs) : The target compound’s broad absorption spectrum surpasses ’s narrower range, making it suitable for low-bandgap OPVs .
  • Biosensing : Unlike the hydrazinecarboxamide derivative (), which lacks fluorescence, the target compound’s high quantum yield enables use in fluorescence-based sensors .
  • Catalysis : The benzo[cd]indole core’s electron-deficient nature (vs. neutral indoles in ) could facilitate catalytic charge transfer in redox reactions .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

The synthesis of this compound involves multi-step reactions, including cyclization, coupling, and stabilization of conjugated systems. Challenges include controlling stereochemistry (E/Z isomerism) at multiple double bonds and minimizing side reactions during perchlorate salt formation.

  • Methodological Approach : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) for controlled conjugation . Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature/pH to suppress undesired tautomerization . Purify intermediates via column chromatography with gradient elution to separate stereoisomers .

Q. How can the molecular structure be confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for butoxy groups (δ ~1.0–1.6 ppm for CH₂/CH₃), aromatic protons (δ ~6.5–8.5 ppm), and ethenyl protons (δ ~5.5–7.0 ppm, coupling constants >16 Hz for E-configuration) .
  • X-ray Crystallography : Resolve the extended π-conjugation system and confirm perchlorate counterion placement. Use software like Olex2 or SHELX for refinement .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M⁺] or [M−ClO₄⁻]⁺) with <5 ppm error .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in photophysical data (e.g., fluorescence quenching vs. enhancement)?

Discrepancies may arise from solvent polarity, aggregation effects, or counterion interactions.

  • Methodological Approach :
  • Perform solvent-dependent UV-Vis/fluorescence studies (e.g., in DMSO vs. dichloromethane) to assess solvatochromism .
  • Use dynamic light scattering (DLS) to detect aggregation at varying concentrations.
  • Compare quantum yields in degassed vs. aerated solutions to evaluate oxygen-induced quenching .
  • Data Analysis : Fit decay curves using time-resolved spectroscopy and global analysis software (e.g., FluoFit) to distinguish static vs. dynamic quenching mechanisms .

Q. How can computational modeling predict the compound’s electronic properties and guide synthetic modifications?

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) simulations are critical:

  • Protocol :

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer transitions .

Simulate UV-Vis spectra with solvent corrections (e.g., PCM model) and compare to experimental data .

  • Application : Modify substituents (e.g., replace butoxy with methoxy) in silico to tune bandgap and absorption maxima before synthesis .

Q. What analytical techniques are recommended for assessing stability under varying conditions?

Stability studies should address thermal, photochemical, and hydrolytic degradation:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres .
  • Accelerated Light Testing : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC at timed intervals .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) and quantify intact compound using LC-MS .

Data Presentation Guidelines

  • Tables : Include synthesis yields, spectroscopic data (λmax, ε), and computational parameters (HOMO/LUMO energies).
  • Figures : Use Jablonski diagrams for photophysical pathways or Overlay XRD patterns for polymorph identification .
  • Statistical Tools : Apply ANOVA for batch-to-batch variability or principal component analysis (PCA) for multivariate spectral datasets .

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